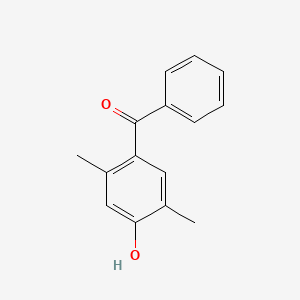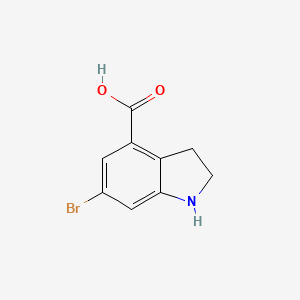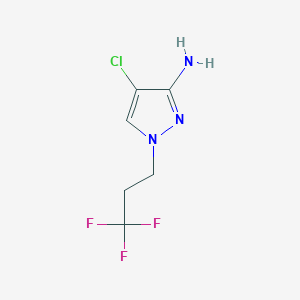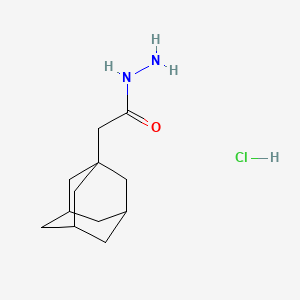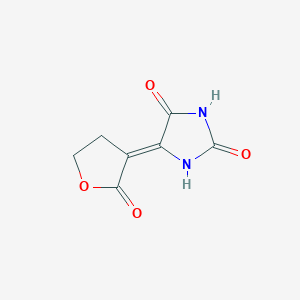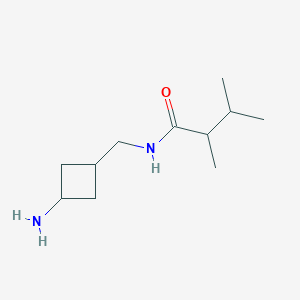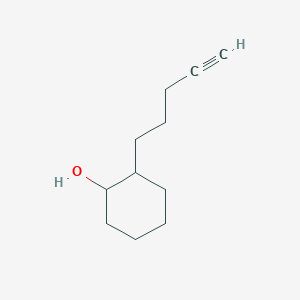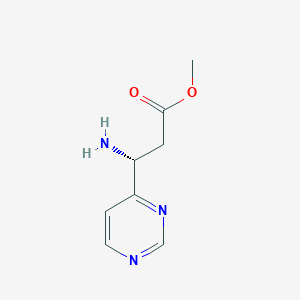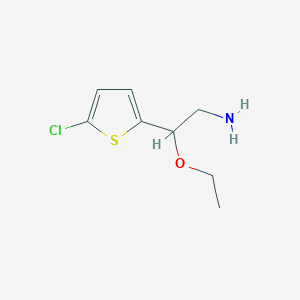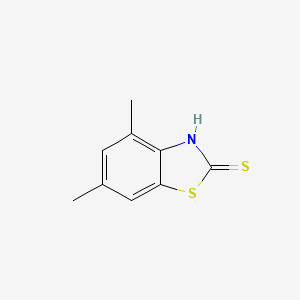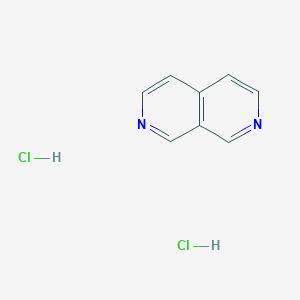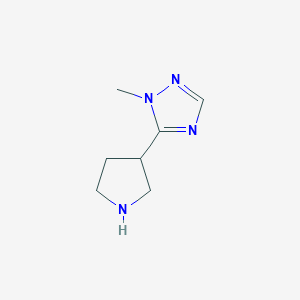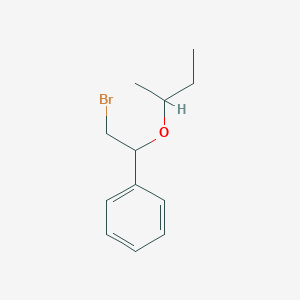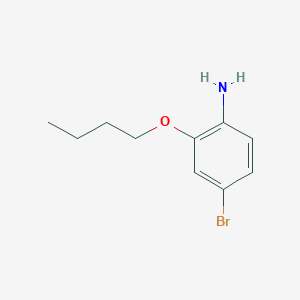![molecular formula C7H11NO2 B13629170 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13629170.png)
2-Azabicyclo[2.2.1]heptane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[221]heptane-5-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . Another approach involves the SmI2-mediated spirocyclization and rearrangement cascade to construct the 2-azabicyclo[2.2.1]heptane framework .
Industrial Production Methods: The industrial synthesis of related compounds, such as 5-tert-butyloxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid, involves multiple steps, including reactions with Boc anhydride, oxidation, Grignard reagents, and reduction with lithium aluminum hydride .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the γ-lactam form of the compound can be converted into bromo esters and hydroxy amides through a series of steps .
Common Reagents and Conditions: Common reagents used in these reactions include benzeneselenenyl bromide, m-chloroperoxybenzoic acid (MCPBA), and various electrophilic reagents . The conditions for these reactions often involve specific catalysts and controlled environments to ensure the desired transformations.
Major Products: The major products formed from these reactions include polyfunctionalized bicyclic systems, epoxides, and diesters .
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.1]heptane-5-carboxylic acid and its derivatives have significant applications in scientific research. They are used as intermediates in the synthesis of carbocyclic nucleosides, which are important in medicinal chemistry . Additionally, these compounds are studied for their potential biological activities, including cytotoxicity against cancer cell lines, antioxidant properties, and inhibition of platelet aggregation .
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the compound’s bicyclic structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of specific cellular processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include 2-oxa-5-azabicyclo[2.2.1]heptane and longeracemine, which also feature bicyclic structures with nitrogen atoms .
Uniqueness: What sets 2-Azabicyclo[2.2.1]heptane-5-carboxylic acid apart is its specific carboxylic acid functional group, which provides unique reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
IUPAC Name |
2-azabicyclo[2.2.1]heptane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIQRETZPWNXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
